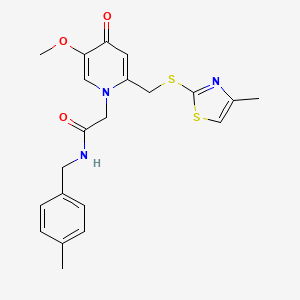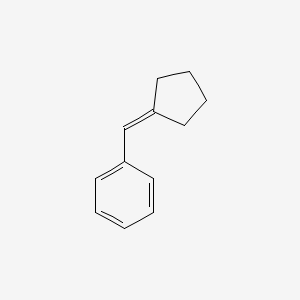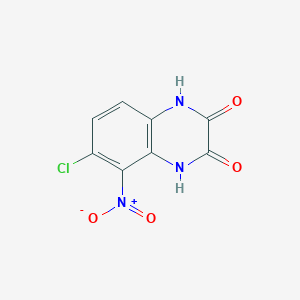
2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid is a compound that features a pyrazole ring, a common motif in medicinal chemistry due to its resemblance to the adenine base of DNA. The benzyl group attached to the pyrazole ring may influence the compound's physical properties and reactivity, potentially making it a candidate for various chemical and biological applications.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the acylation of pyrazole using acyl chloride derivatives can lead to the formation of 1-acylpyrazoles, as demonstrated in the synthesis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid and its subsequent reaction with pyrazole . Similarly, the condensation of hydrazides with acetyl acetones in the presence of acetic acid can yield substituted pyrazoles . These methods highlight the versatility of pyrazole chemistry in generating a wide array of derivatives, including potentially the target compound.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction analysis, as seen in the study of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. For example, the Vilsmeier-Haack process can be used to synthesize pyrazole-containing compounds with potential inhibitory activity on enzymes like aldose reductase . Additionally, the condensation of pyrazole-acetic acid derivatives with peptides can afford compounds with metal ion binding sites, as seen in the creation of ATCUN-like copper(II) binding sites . These reactions demonstrate the chemical versatility of pyrazole derivatives and their potential utility in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the host-guest properties of aromatic propellene derivatives of pyrazole have been studied, revealing the ability of these compounds to form inclusion complexes with various acids . Moreover, the synthesis of pyrazole acetic acid derivatives as CRTh2 antagonists has shown that the pyrazole core can exhibit different structure-activity relationships compared to related indole acetic acids . These studies suggest that the physical and chemical properties of pyrazole derivatives, including 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid, can be finely tuned for specific applications.
科学的研究の応用
Crystallographic Study and Hydrogen Bonding
The study of crystal structures and hydrogen bonding patterns of compounds related to 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid offers insights into their molecular arrangements and potential applications in material science and pharmaceuticals. For example, the analysis of a related compound, 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate, demonstrates the significance of hydrogen bonding in stabilizing the crystal structure, which could be relevant for designing drugs with improved solubility and stability (Baumer et al., 2004).
Synthesis and Chemical Reactivity
The novel synthesis methods for pyrazole derivatives, including those structurally related to 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid, have been developed. These methods highlight the compound's versatility in chemical reactions, making it a valuable intermediate for generating a wide range of products. For instance, the one-pot, four-component condensation reaction approach for synthesizing pyrazole derivatives showcases the ease and efficiency of generating complex molecules, which could be pivotal for medicinal chemistry and drug discovery efforts (Bade & Vedula, 2015).
Corrosion Inhibition
Pyrazoline derivatives, closely related to 2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid, have been evaluated for their corrosion inhibition properties on mild steel in acidic media. These studies not only provide a potential application for these compounds in industrial corrosion protection but also offer a deeper understanding of the molecular mechanisms involved in corrosion inhibition. The high inhibition efficiency and adherence to the Langmuir adsorption isotherm suggest these compounds form stable protective layers on metal surfaces, indicating their utility in materials science and engineering (Lgaz et al., 2018).
Safety and Hazards
特性
IUPAC Name |
2-(1-benzylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEADHPPLQIYZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1h-pyrazol-4-yl)acetic acid | |
CAS RN |
1781790-58-6 |
Source


|
| Record name | 2-(1-benzyl-1H-pyrazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

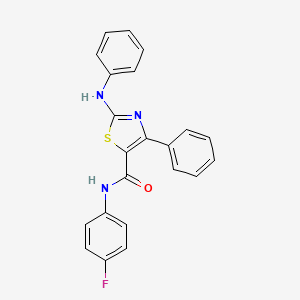
![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)
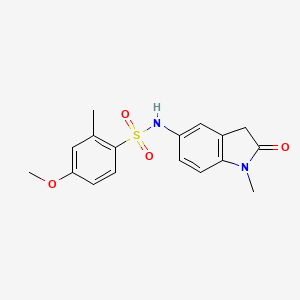


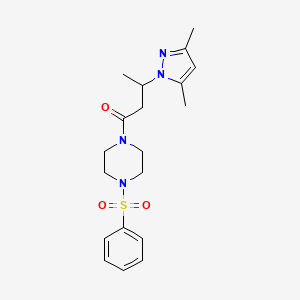
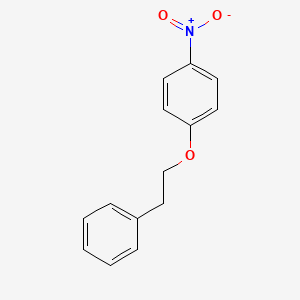



![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)
